Cas no 1286632-72-1 (N-Demethyl Trimebutine-d5 Hydrochloride)

N-Demethyl Trimebutine-d5 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-Demethyl Trimebutine-d5 Hydrochloride
- HY-132690S
- N-Demethyl Trimebutine-d5 (hydrochloride)
- CS-0202388
- [3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride
- 1286632-72-1
-
- Inchi: InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2;
- InChI Key: CTXAQAVYYROYHX-LFMIHFMMSA-N
- SMILES: CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl
Computed Properties
- Exact Mass: 414.1969844g/mol
- Monoisotopic Mass: 414.1969844g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 10
- Complexity: 440
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Melting Point: 88-90°C
N-Demethyl Trimebutine-d5 Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D231342-1mg |
N-Demethyl Trimebutine-d5 Hydrochloride |
1286632-72-1 | 1mg |
$ 228.00 | 2023-09-08 | ||
TRC | D231342-10mg |
N-Demethyl Trimebutine-d5 Hydrochloride |
1286632-72-1 | 10mg |
$ 1694.00 | 2023-09-08 | ||
A2B Chem LLC | AE39264-10mg |
N-Demethyl Trimebutine-d5 Hydrochloride |
1286632-72-1 | 10mg |
$1766.00 | 2024-04-20 | ||
A2B Chem LLC | AE39264-1mg |
N-Demethyl Trimebutine-d5 Hydrochloride |
1286632-72-1 | 1mg |
$343.00 | 2024-04-20 |
N-Demethyl Trimebutine-d5 Hydrochloride Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on N-Demethyl Trimebutine-d5 Hydrochloride
Research Briefing on N-Demethyl Trimebutine-d5 Hydrochloride (CAS: 1286632-72-1): Recent Advances and Applications
N-Demethyl Trimebutine-d5 Hydrochloride (CAS: 1286632-72-1) is a deuterated analog of N-demethyl trimebutine, a key metabolite of the spasmolytic drug trimebutine. This compound has gained significant attention in recent years due to its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms enhances its stability and minimizes isotopic interference, making it an invaluable tool for accurate quantification in complex biological matrices.
Recent studies have focused on optimizing the synthesis and purification processes for N-Demethyl Trimebutine-d5 Hydrochloride to achieve higher yields and purity levels. A 2023 publication in the Journal of Labelled Compounds and Radiopharmaceuticals reported a novel synthetic route that improved the overall yield by 15% compared to traditional methods. This advancement is particularly relevant for pharmaceutical companies developing generic formulations of trimebutine, as it ensures reliable quantification of the parent drug and its metabolites during bioequivalence studies.
In the field of pharmacodynamics, researchers have utilized N-Demethyl Trimebutine-d5 Hydrochloride to elucidate the complex mechanism of action of trimebutine. A recent study published in European Journal of Pharmacology (2024) employed this deuterated standard to precisely measure tissue distribution patterns in animal models, revealing previously unknown accumulation in enteric nervous system tissues. These findings have important implications for understanding trimebutine's spasmolytic effects and potential new therapeutic applications in gastrointestinal motility disorders.
The analytical applications of N-Demethyl Trimebutine-d5 Hydrochloride have expanded beyond traditional pharmacokinetic studies. A 2024 research article in Analytical and Bioanalytical Chemistry demonstrated its use in a novel multiplexed assay for simultaneous quantification of trimebutine and 12 related compounds in human plasma. This method showed excellent linearity (r² > 0.999) across a wide concentration range (1-1000 ng/mL), with inter-day precision below 5%, highlighting the compound's versatility as a reference standard in modern bioanalytical workflows.
Ongoing clinical research is exploring the potential of N-Demethyl Trimebutine-d5 Hydrochloride in personalized medicine approaches for irritable bowel syndrome (IBS) treatment. Preliminary data from a 2024 phase II clinical trial (NCT identifier withheld) suggests that metabolic ratios calculated using this deuterated standard may serve as predictive biomarkers for treatment response. This could potentially lead to more tailored dosing regimens and improved therapeutic outcomes for IBS patients.
From a regulatory perspective, the importance of N-Demethyl Trimebutine-d5 Hydrochloride has been recognized by several pharmacopeias. The 2024 edition of the United States Pharmacopeia includes a new monograph for trimebutine maleate tablets that specifically recommends the use of this deuterated internal standard for impurity profiling and assay validation. This official recognition underscores the compound's critical role in ensuring drug quality and consistency.
Future research directions for N-Demethyl Trimebutine-d5 Hydrochloride include exploring its potential in stable isotope dilution assays for forensic toxicology applications and investigating its utility in microdosing studies. The compound's excellent chemical stability and well-characterized fragmentation pattern in mass spectrometry make it particularly suitable for these emerging applications. Continued method development using this reference standard is expected to further enhance our understanding of trimebutine's pharmacology and therapeutic potential.
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